molecular formula C10H14N4O B2942907 N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide CAS No. 2194024-55-8

N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide

Cat. No. B2942907
CAS RN: 2194024-55-8
M. Wt: 206.249
InChI Key: KWDVOSFVMMEMMD-UHFFFAOYSA-N
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Description

N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide, also known as CTZ, is a chemical compound that has been extensively studied for its potential use in scientific research. CTZ is a small molecule that can be synthesized using various methods and has shown promising results in various applications, including biochemical and physiological studies.

Mechanism of Action

The mechanism of action of N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide is not fully understood, but it is believed to act as a small molecule inhibitor of protein-protein interactions. This compound can bind to specific sites on proteins, disrupting their interactions and inhibiting their activity. This can lead to various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the modulation of cellular signaling pathways. This compound can inhibit the activity of caspases, which are involved in apoptosis, leading to cell death. This compound can also modulate cellular signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential for use in drug discovery. This compound can be synthesized using various methods, and its small size allows it to penetrate cells and interact with proteins. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide, including the identification of new protein targets, the development of new drug candidates, and the exploration of its potential use in disease treatment. This compound can be used to identify new protein targets and develop new drug candidates, which can be used to treat various diseases. Moreover, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide can be synthesized using various methods, including the reaction of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde with propargylamine. The reaction can be carried out in the presence of a catalyst, such as copper (I) iodide, and a solvent, such as acetonitrile. The resulting product can be purified using column chromatography or recrystallization.

Scientific Research Applications

N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide has been used in various scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and drug discovery. This compound can act as a small molecule inhibitor of protein-protein interactions, which are essential for various cellular processes. This compound has also been shown to inhibit the activity of enzymes, such as caspases, which are involved in apoptosis. Moreover, this compound has been used in drug discovery to identify potential drug targets and develop new drug candidates.

properties

IUPAC Name

N-[(1-cyclobutyltriazol-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-2-10(15)11-6-8-7-14(13-12-8)9-4-3-5-9/h2,7,9H,1,3-6H2,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDVOSFVMMEMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CN(N=N1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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